Ribose-5-phosphate

Description

D-Ribose-5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ribose-5-phosphate is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.

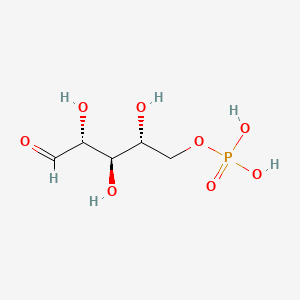

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897600 | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-28-1, 3615-55-2, 4151-19-3 | |

| Record name | Ribose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose 5-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose-5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribose-5-phosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribose-5-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribose 5-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2428FLTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ribose-5-Phosphate Biosynthesis Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Ribose-5-Phosphate (B1218738) (R5P) biosynthesis pathway, a critical metabolic route for cellular proliferation, redox homeostasis, and nucleotide synthesis. This document delves into the core pathways, presents quantitative data, details experimental methodologies, and provides visualizations of the key signaling and metabolic networks.

Core Concepts: The Pentose (B10789219) Phosphate (B84403) Pathway

This compound is primarily synthesized through the Pentose Phosphate Pathway (PPP), a metabolic pathway that runs parallel to glycolysis.[1][2] The PPP is unique in that its main purpose is not ATP production, but rather the generation of NADPH and the synthesis of pentose sugars.[1] The pathway is divided into two distinct phases: the oxidative and non-oxidative branches.

The Oxidative Branch: NADPH Production

The oxidative phase of the PPP is an irreversible pathway that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of G6P that enters the pathway. This phase is crucial for maintaining a reduced intracellular environment and providing the reducing power for biosynthetic reactions, such as fatty acid synthesis.

The key enzymatic steps in the oxidative branch are:

-

Glucose-6-phosphate dehydrogenase (G6PDH): This is the rate-limiting enzyme of the PPP and catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.

-

6-Phosphogluconolactonase: This enzyme hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

-

6-Phosphogluconate dehydrogenase (6PGDH): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate, CO2, and a second molecule of NADPH.[3]

The Non-Oxidative Branch: Sugar Interconversions and R5P Synthesis

The non-oxidative phase of the PPP consists of a series of reversible sugar-phosphate interconversions. Its primary functions are to convert ribulose-5-phosphate into this compound (the precursor for nucleotide synthesis) and to regenerate glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) from excess pentose phosphates. This flexibility allows the cell to adapt to varying metabolic demands for NADPH and R5P.

The key enzymes of the non-oxidative branch include:

-

This compound isomerase: Converts ribulose-5-phosphate to this compound.[4]

-

Ribulose-5-phosphate 3-epimerase: Converts ribulose-5-phosphate to xylulose-5-phosphate.[5]

-

Transketolase: This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, transfers a two-carbon unit from a ketose to an aldose. It catalyzes two key reactions in the pathway.[6][7]

-

Transaldolase: This enzyme transfers a three-carbon unit from a ketose to an aldose.[8][9]

Quantitative Data on the this compound Biosynthesis Pathway

Quantitative analysis of the PPP is essential for understanding its contribution to cellular metabolism under various physiological and pathological conditions. This section summarizes key quantitative data related to enzyme kinetics, metabolite concentrations, and metabolic flux.

Enzyme Kinetic Parameters

The following table presents a summary of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes of the pentose phosphate pathway. These values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg protein) | Reference(s) |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Candida utilis | 6-Phosphogluconate | - | - | [10] |

| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | [11][12] | |

| Rat Small Intestine | NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 | [11][12] | |

| Transketolase | E. coli | Thiamine Pyrophosphate (TPP) | 8 - 29 | - | [13] |

| Human | - | - | - | [6] | |

| Rat Liver | Ribose 5-phosphate | 300 | - | [14] | |

| Rat Liver | Xylulose 5-phosphate | 500 | - | [14] | |

| Transaldolase | Methanocaldococcus jannaschii | Fructose 6-phosphate | 650 ± 90 | 12.0 ± 0.5 (at 50°C) | [15] |

| Methanocaldococcus jannaschii | Erythrose 4-phosphate | 27.8 ± 4.3 | 12.0 ± 0.5 (at 50°C) | [15] | |

| Rat Liver | Erythrose 4-phosphate | 130 | - | [14] | |

| Rat Liver | Fructose 6-phosphate | 300 - 350 | - | [14] |

Note: "-" indicates that the value was not specified in the cited source. U = µmol/min.

Intracellular Metabolite Concentrations

The concentrations of PPP intermediates can provide insights into the metabolic state of the cell. The following table provides examples of intracellular concentrations of key metabolites.

| Metabolite | Organism/Cell Type | Condition | Concentration (µM or nmol/mg protein) | Reference(s) |

| 6-Phosphogluconate | Cancer Cell Lines | Basal | Varies significantly | [16] |

| This compound | E. coli | Exponential Growth | ~150-200 | [17] |

| Sedoheptulose-7-Phosphate | S. meliloti | Growth on glucose | ~0.5-1 nmol/mg | [18] |

| E. coli | Wild Type | ~100 | [19] | |

| Erythrose-4-Phosphate | E. coli | Exponential Growth | ~5-10 | [17] |

Metabolic Flux Analysis

Metabolic flux analysis using isotopic tracers provides a dynamic view of the carbon flow through metabolic pathways. The flux through the oxidative PPP is often expressed as a percentage of the total glucose uptake.

| Organism/Cell Type | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Reference(s) |

| E. coli | - | 20% | [20] |

| Human Fibroblasts | Unstressed | ~20% | [21] |

| Human Fibroblasts | Oxidative Stress (500µM H₂O₂) | ~95% | [21] |

| Human Brain Tumors (GBM) | in vivo | Similar to surrounding brain tissue | [22] |

| Low-grade Gliomas | TERT expressing | Elevated | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the this compound biosynthesis pathway.

Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This assay measures the activity of G6PDH by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

-

Substrate solution: 10 mM Glucose-6-Phosphate (G6P)

-

Cofactor solution: 2 mM NADP+

-

Enzyme extract (cell or tissue lysate)

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate the temperature to 37°C.

-

In a cuvette, prepare a reaction mixture containing:

-

800 µL Assay Buffer

-

100 µL NADP+ solution

-

50 µL Enzyme extract

-

-

Mix gently and incubate for 2-3 minutes to allow for the reduction of any endogenous substrates.

-

Initiate the reaction by adding 50 µL of the G6P solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Metabolic Flux Analysis of the Pentose Phosphate Pathway using Isotopic Tracers and Mass Spectrometry

This protocol outlines the general workflow for performing metabolic flux analysis (MFA) of the PPP using ¹³C-labeled glucose and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Isotopic Labeling:

-

Culture cells of interest in a defined medium.

-

Replace the medium with one containing a ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

-

Incubate the cells for a sufficient duration to achieve isotopic and metabolic steady-state. This time will vary depending on the cell type and should be determined empirically.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

3. Sample Preparation for Mass Spectrometry:

-

For GC-MS: Derivatize the dried metabolites to increase their volatility. A common method is methoximation followed by silylation.

-

For LC-MS: Reconstitute the dried metabolites in a suitable solvent for LC analysis.

4. Mass Spectrometry Analysis:

-

Inject the prepared sample into the GC-MS or LC-MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution (MID) for key PPP intermediates.

5. Data Analysis and Flux Calculation:

-

Identify and quantify the peak areas for each mass isotopomer of the metabolites of interest.

-

Correct for the natural abundance of ¹³C.

-

Use the MIDs in conjunction with a stoichiometric model of cellular metabolism to calculate the metabolic fluxes through the PPP.

Visualization of Key Pathways and Regulatory Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the core R5P biosynthesis pathway and its regulation.

The Pentose Phosphate Pathway

Caption: The Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway.

Regulation of the Pentose Phosphate Pathway by p53 and ATM Signaling

Caption: Regulation of PPP by p53 and ATM signaling pathways.

Interconnection of the Pentose Phosphate Pathway with Glycolysis and Gluconeogenesis

Caption: Interplay between Glycolysis, Gluconeogenesis, and the Pentose Phosphate Pathway.

References

- 1. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

- 5. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Transaldolase - Wikipedia [en.wikipedia.org]

- 9. Transaldolase: from biochemistry to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overall kinetic mechanism of 6-phosphogluconate dehydrogenase from Candida utilis. | Semantic Scholar [semanticscholar.org]

- 11. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Phosphogluconate Dehydrogenase Links Cytosolic Carbohydrate Metabolism to Protein Secretion via Modulation of Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

The Central Role of Ribose-5-Phosphate in De Novo Nucleotide Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Ribose-5-Phosphate (B1218738) (R5P) in the de novo synthesis of nucleotides. As the foundational sugar scaffold for purines and pyrimidines, the metabolic pathways governing R5P synthesis and its subsequent activation are of paramount importance in cellular proliferation, homeostasis, and disease. This document details the core biochemical pathways, regulatory networks, quantitative parameters, and key experimental methodologies relevant to the study of this vital metabolic nexus.

Introduction: R5P as the Cornerstone of Nucleotide Biosynthesis

Nucleotides are the fundamental building blocks of DNA and RNA, and they play essential roles in cellular energy transfer, signaling, and as components of coenzymes. The de novo synthesis pathways allow cells to build these complex molecules from simple precursors. Central to this process is the five-carbon sugar phosphate (B84403), this compound (R5P). The availability of R5P is a critical determinant for the overall rate of nucleotide production, particularly in rapidly dividing cells such as cancer cells, where the demand for nucleic acid synthesis is significantly elevated.[1][2][3]

R5P is primarily generated through the Pentose (B10789219) Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis.[4][5] This guide will elucidate the journey of R5P from its synthesis via the PPP to its activation into 5-phosphoribosyl-1-pyrophosphate (PRPP), the universal donor of the ribose moiety for all de novo and salvage nucleotide synthesis pathways.[2][6][7] We will also explore the intricate regulatory mechanisms, including oncogenic signaling pathways, that control R5P and PRPP production, and provide detailed protocols for key experimental analyses.

The Biochemical Pathway: From Glucose to Activated Ribose

The synthesis of nucleotides is fundamentally dependent on a regulated supply of PRPP, which is derived directly from R5P.

Generation of this compound via the Pentose Phosphate Pathway (PPP)

The PPP is the principal metabolic route for R5P generation.[1] It consists of two distinct phases:

-

The Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate. In the process, it generates two molecules of NADPH for each molecule of glucose-6-phosphate oxidized.[4][5] NADPH is a critical reducing agent for biosynthetic reactions and antioxidant defense.[8]

-

The Non-Oxidative Phase: In this reversible phase, ribulose-5-phosphate is isomerized to this compound by the enzyme this compound isomerase.[1][2] The enzymes transketolase and transaldolase further interconvert five-carbon sugars with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), allowing cellular needs for R5P and NADPH to be balanced.[4][6]

Activation of R5P to Phosphoribosyl Pyrophosphate (PRPP)

R5P itself is not the direct precursor for nucleotide synthesis. It must first be activated to 5-phosphoribosyl-1-pyrophosphate (PRPP).[6][9]

-

Reaction: Ribose 5-phosphate + ATP → PRPP + AMP

-

Enzyme: This reaction is catalyzed by PRPP Synthetase (also known as ribose-phosphate diphosphokinase).[10][11]

-

Significance: PRPP is the "active" form of ribose that provides both the sugar and the phosphate group for the growing nucleotide.[6][9] The reaction is rendered irreversible by the subsequent hydrolysis of pyrophosphate. The availability of PRPP is a rate-limiting step for both purine (B94841) and pyrimidine (B1678525) synthesis.[3][12]

Utilization of PRPP in Purine and Pyrimidine Synthesis

The two classes of nitrogenous bases are synthesized via distinct pathways that converge at the utilization of PRPP.

-

De Novo Purine Synthesis: The purine ring is assembled stepwise directly upon the ribose moiety of PRPP.[13][14] The committed step is the conversion of PRPP and glutamine to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[6][13] A subsequent series of nine reactions culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to AMP and GMP.[7][15]

-

De Novo Pyrimidine Synthesis: In contrast, the pyrimidine ring (as orotate) is synthesized first as an independent molecule.[6] It is then covalently linked to PRPP in a reaction catalyzed by orotate (B1227488) phosphoribosyltransferase to form orotidine-5'-monophosphate (OMP).[16][17] OMP is subsequently decarboxylated to yield uridine (B1682114) monophosphate (UMP), the progenitor of all other pyrimidine nucleotides (CTP, UTP, and TTP).[18]

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

The efficiency and regulation of nucleotide synthesis are governed by the kinetic properties of its enzymes and the intracellular concentrations of its key metabolites.

| Parameter | Enzyme | Organism/Cell Type | Value | Reference(s) |

| Km for this compound | PRPP Synthetase | Human Erythrocytes | 33 µM | [19] |

| PRPP Synthetase (Isozyme 4) | Spinach | 48 µM | [20] | |

| Km for ATP | PRPP Synthetase | Human Erythrocytes | 14 µM | [19] |

| PRPP Synthetase (Isozyme 4) | Spinach | 77 µM | [20] |

Table 1: Michaelis-Menten Constants (Km) for PRPP Synthetase.

| Metabolite | Cell Type | Condition | Concentration / Availability | Reference(s) |

| This compound (R5P) | HepG2 (Human Hepatoma) | 0 mM Glucose | 107 ± 31 nmol/g protein | [3] |

| HepG2 (Human Hepatoma) | 10 mM Glucose | 311 ± 57 nmol/g protein | [3] | |

| PRPP Availability | HepG2 (Human Hepatoma) | 0 mM Glucose | 4.76 ± 3.4 pmol/mg protein/min | [3] |

| HepG2 (Human Hepatoma) | 10 mM Glucose | 34 ± 8.4 pmol/mg protein/min | [3] | |

| Rate of De Novo Purine Synthesis | HepG2 (Human Hepatoma) | 0 mM Glucose | 55 dpm/mg protein/h | [3] |

| HepG2 (Human Hepatoma) | 10 mM Glucose | 8,204 dpm/mg protein/h | [3] |

Table 2: Intracellular Concentrations and Synthesis Rates in Response to Glucose Availability.

Regulation of R5P and PRPP Synthesis

The production of R5P and its conversion to PRPP are tightly regulated by both metabolic feedback and complex signaling networks, ensuring that nucleotide synthesis is coordinated with the cell's proliferative and metabolic state.

Allosteric Regulation

-

PRPP Synthetase: This key enzyme is subject to allosteric regulation. It is activated by inorganic phosphate (Pi) and inhibited by purine ribonucleotides, particularly ADP and GDP.[12] This feedback inhibition ensures that PRPP is not overproduced when purine levels are sufficient.

Regulation by Upstream Signaling Pathways

In the context of cancer and cellular proliferation, oncogenic signaling pathways reprogram cellular metabolism to enhance nucleotide production.

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, often triggered by growth factors, promotes glucose uptake and glycolysis.[7][21] This increases the availability of the PPP substrate, glucose-6-phosphate. Akt signaling can also specifically promote the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP, thereby increasing flux towards R5P production.[7]

-

MYC Oncogene: The transcription factor MYC is a master regulator of cell growth and proliferation. MYC directly binds to the promoters of and upregulates the expression of numerous genes involved in both purine and pyrimidine de novo synthesis, as well as genes within the PPP.[4][8][13] This coordinated regulation ensures that all necessary components for nucleotide synthesis are available to support rapid cell division.[22]

Experimental Protocols

Analyzing the flux and regulation of R5P-dependent nucleotide synthesis requires specialized techniques. Below are detailed methodologies for key experiments.

Enzymatic Assay for PRPP Synthetase Activity

This protocol measures the activity of PRPP Synthetase in cell lysates via a coupled-enzyme, continuous spectrophotometric assay.[10][23][24]

A. Principle The production of AMP in the PRPP Synthetase reaction is coupled to the oxidation of NADH through the sequential action of Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH). The rate of decrease in absorbance at 340 nm is directly proportional to the PRPP Synthetase activity.

B. Reagents and Materials

-

Assay Buffer: 125 mM Sodium Phosphate, 7 mM MgCl₂, pH 7.6

-

Substrate 1: 60 mM this compound in Assay Buffer

-

Substrate 2: 120 mM ATP in 1.19 M Sodium Bicarbonate

-

Coupling Reagents:

-

70 mM Phospho(enol)pyruvate (PEP)

-

β-NADH (10 mg vial)

-

PK/LDH enzyme suspension

-

Myokinase (MK) enzyme suspension

-

-

Cell Lysate (prepared in cold Assay Buffer)

-

Spectrophotometer capable of reading at 340 nm

C. Step-by-Step Procedure

-

Prepare a reaction cocktail containing Assay Buffer, PEP solution, NADH, PK/LDH, and MK.

-

Pipette the reaction cocktail into cuvettes.

-

Add the this compound solution.

-

Add the cell lysate to the cuvette to initiate background reactions. Mix and incubate at 37°C for 5 minutes.

-

Initiate the primary reaction by adding the ATP solution.

-

Immediately mix by inversion and place the cuvette in the spectrophotometer.

-

Record the decrease in absorbance at 340 nm for approximately 5-10 minutes.

-

Perform a blank reaction without the cell lysate to determine the rate of non-enzymatic NADH oxidation.

D. Data Analysis

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the rate of the test sample.

-

Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity, typically expressed in µmol/min/mg of protein.

LC-MS Based Quantification of Intracellular R5P and PRPP

This protocol outlines the steps for quantifying the absolute levels of R5P and other sugar phosphates in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][25][26]

A. Principle Cellular metabolism is rapidly quenched to prevent metabolite degradation. Polar metabolites, including sugar phosphates, are extracted and then separated by liquid chromatography before being detected and quantified by a mass spectrometer.

B. Reagents and Materials

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Quenching/Extraction Solvent: 80% Methanol (B129727), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C operation

-

LC-MS system (e.g., HPLC coupled to a Q-TOF or Triple Quadrupole MS)

-

Stable isotope-labeled internal standards for R5P (if available)

C. Step-by-Step Procedure

-

Metabolism Quenching: Rapidly aspirate the culture medium. Wash the cells once with ice-cold PBS. Immediately add the pre-chilled 80% methanol to the culture dish.

-

Metabolite Extraction: Place the dish on ice. Use a cell scraper to detach the cells in the cold methanol. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Sample Clarification: Vortex the tube briefly. Centrifuge at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

-

Extract Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Inject the sample onto the LC-MS system. Use an appropriate chromatography method (e.g., HILIC or ion-pairing chromatography) to separate the sugar phosphates. Detect the metabolites using the mass spectrometer in negative ion mode.

D. Data Analysis

-

Identify R5P and PRPP based on their accurate mass and retention time compared to authentic standards.

-

Quantify the peak area for each metabolite.

-

Normalize the peak area to the internal standard (if used) and the initial cell number or protein content to determine the intracellular concentration.

13C-Metabolic Flux Analysis (MFA) of the PPP and Nucleotide Synthesis

This protocol describes a workflow for tracing the flow of carbon from glucose into R5P and nucleotides using stable isotope tracers.[6][22][27][28]

A. Principle Cells are cultured in a medium where a standard nutrient (e.g., glucose) is replaced with its heavy isotope-labeled counterpart (e.g., [U-13C6]-glucose). As cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. The pattern and extent of this labeling (the mass isotopologue distribution) are measured by mass spectrometry and used to calculate the relative flux through different metabolic pathways.

B. Reagents and Materials

-

Cultured cells

-

Isotope-free base medium (e.g., glucose-free DMEM)

-

Labeled tracer: e.g., [U-13C6]-glucose

-

Dialyzed fetal bovine serum (to minimize unlabeled glucose)

-

Metabolite quenching and extraction reagents (as in Protocol 5.2)

-

GC-MS or LC-MS system

C. Step-by-Step Procedure

-

Cell Seeding: Plate cells to reach a desired confluency (e.g., 70-80%) at the time of the experiment.

-

Labeling: Aspirate the standard medium, wash cells with isotope-free medium, and then switch to the pre-warmed labeling medium containing the 13C-tracer.

-

Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. This can range from several hours to over 24 hours depending on the cell type and pathways of interest.[28]

-

Metabolite Extraction: At the end of the incubation, perform rapid quenching and metabolite extraction as described in Protocol 5.2.

-

Sample Derivatization (for GC-MS): If using GC-MS, the dried extracts must be derivatized to make the polar metabolites volatile.

-

MS Analysis: Analyze the samples by LC-MS (for PRPP, nucleotides) or GC-MS (for derivatized sugar phosphates and amino acids).

D. Data Analysis

-

Determine the mass isotopologue distribution (MID) for key metabolites (e.g., R5P in RNA, glycine, aspartate, and the ribose moiety of nucleotides).

-

Correct the raw data for the natural abundance of 13C.

-

Use computational software (e.g., INCA, Metran) to fit the MIDs to a metabolic network model, which calculates the relative fluxes through the PPP, glycolysis, and nucleotide synthesis pathways.

Conclusion and Future Directions

This compound stands at the crossroads of central carbon metabolism and the biosynthesis of genetic material. Its production via the Pentose Phosphate Pathway and subsequent activation to PRPP are fundamental, rate-limiting steps for de novo nucleotide synthesis. As detailed in this guide, these pathways are under exquisite control by both allosteric feedback and major oncogenic signaling networks, highlighting their importance in supporting cellular proliferation. The strong dependence of cancer cells on these pathways makes the enzymes involved, such as PRPP Synthetase and components of the PPP, attractive targets for therapeutic intervention. Continued research, aided by the powerful experimental techniques outlined herein, will further unravel the complexities of R5P metabolism and its role in disease, paving the way for novel strategies in drug development.

References

- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cellular this compound content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MYC, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global Regulation of Nucleotide Biosynthetic Genes by c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PRPP-Synthetase Superactivity Assay Kit [novocib.com]

- 11. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Implications of secondary structure prediction and amino acid sequence comparison of class I and class II phosphoribosyl diphosphate synthases on catalysis, regulation, and quaternary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cusabio.com [cusabio.com]

- 22. Antagonistic effects of MYC and hypoxia in channeling glucose and glutamine into de novo nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. PRPP-S Assay Kit [novocib.com]

- 25. researchgate.net [researchgate.net]

- 26. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 28. benchchem.com [benchchem.com]

The Dual Role of Ribose-5-Phosphate in Pentose Phosphate Pathway Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a cornerstone of cellular metabolism, pivotal for producing NADPH and the precursors for nucleotide biosynthesis. While the regulatory role of NADPH in the oxidative branch is well-established, the influence of Ribose-5-Phosphate (B1218738) (R5P), a key product of the non-oxidative branch, is more nuanced and multifactorial. This technical guide provides an in-depth exploration of the mechanisms by which R5P governs the flux and direction of the PPP. It consolidates current understanding of R5P's role as a critical metabolic intermediate that links glycolysis and nucleotide synthesis, and as a signaling molecule. This document details experimental protocols for key enzyme assays and presents quantitative data to support the described regulatory frameworks.

Introduction: Beyond a Simple Product - R5P as a Regulatory Hub

The Pentose Phosphate Pathway (PPP) diverges from glycolysis at glucose-6-phosphate to fulfill two primary cellular needs: the generation of reducing power in the form of NADPH and the synthesis of pentose sugars for nucleotide and nucleic acid production.[1][2][3] The pathway is bifurcated into an oxidative and a non-oxidative branch. The oxidative phase is an irreversible process that produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate.[2] The non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates and connect the PPP back to glycolysis.[4][5]

The regulation of the PPP is critical for maintaining cellular homeostasis and responding to metabolic demands. The primary and most well-documented regulatory control point is the allosteric inhibition of the first and rate-limiting enzyme of the oxidative branch, Glucose-6-Phosphate Dehydrogenase (G6PD), by its product, NADPH.[1][6] High levels of NADPH signal a state of reductive repletion, thus slowing down the oxidative PPP to divert glucose-6-phosphate towards glycolysis. Conversely, high demand for NADPH, for instance, during oxidative stress or reductive biosynthesis, leads to an increased NADP+/NADPH ratio, which activates G6PD.[3]

While the role of NADPH is clear, the regulatory influence of this compound (R5P), the central product of the non-oxidative branch, is more subtle and indirect. R5P is not known to be a major allosteric regulator of the key PPP enzymes in the same manner as NADPH. Instead, its regulatory function is exerted through several interconnected mechanisms:

-

Substrate Availability: The concentration of R5P and other pentose phosphates directly influences the rate and direction of the reversible reactions in the non-oxidative branch, which are catalyzed by transketolase and transaldolase.

-

Metabolic Sink: The consumption of R5P in biosynthetic pathways, primarily nucleotide synthesis, creates a metabolic "pull" that can draw intermediates from glycolysis into the non-oxidative PPP, even when the oxidative branch is inhibited.

-

Signaling Molecule: Recent evidence suggests that R5P can act as a metabolic checkpoint, influencing major signaling pathways that impact cell survival and proliferation.

This guide will delve into these regulatory aspects, providing a comprehensive overview for researchers in metabolic regulation and drug discovery.

The Non-Oxidative Branch: A Reversible Bridge Governed by Substrate Levels

The non-oxidative branch of the PPP is a nexus of sugar-phosphate interconversions, allowing the cell to adapt to varying metabolic needs. The key enzymes in this branch are this compound Isomerase, Ribulose-5-Phosphate 3-Epimerase, Transketolase, and Transaldolase. The direction of flux through this branch is largely determined by the relative concentrations of its substrates and products.

When the demand for R5P for nucleotide synthesis is high, ribulose-5-phosphate produced by the oxidative branch is isomerized to R5P. If the demand for R5P exceeds the output of the oxidative branch, intermediates from glycolysis, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be converted into R5P through the reversible reactions of the non-oxidative branch.[1]

Kinetic Properties of Key Non-Oxidative Branch Enzymes

The kinetic parameters of transketolase and transaldolase are crucial for understanding the flow of metabolites. The Michaelis-Menten constants (Km) for the substrates of these enzymes indicate the concentrations at which the enzymes operate at half of their maximal velocity.

| Enzyme | Substrate | Apparent Km (mM) | Organism/Tissue |

| Transketolase | This compound | 0.3 | Rat Liver |

| Xylulose-5-Phosphate | 0.5 | Rat Liver | |

| Transaldolase | Erythrose-4-Phosphate | 0.13 - 0.17 | Rat Liver / Hepatoma |

| Fructose-6-Phosphate | 0.30 - 0.35 | Rat Liver / Hepatoma |

Table 1: Apparent Michaelis-Menten constants (Km) for substrates of transketolase and transaldolase. Data extracted from studies on rat liver and hepatoma.[7]

The relatively low Km values suggest that these enzymes can operate efficiently at physiological substrate concentrations. The directionality of these reversible reactions is therefore highly sensitive to fluctuations in the intracellular concentrations of R5P, its isomers, and glycolytic intermediates.

This compound as a Signaling Molecule

Emerging research has unveiled a role for R5P beyond its function as a biosynthetic precursor. It can act as a metabolic sensor that influences cellular signaling pathways.

A notable example is the regulation of the YAP (Yes-associated protein) signaling pathway. Under conditions of glucose limitation, intracellular levels of D-Ribose-5-phosphate (D5P) decrease. This decrease facilitates the interaction between MYH9 and LATS1, leading to the degradation of LATS1 and subsequent activation of YAP.[8] Activated YAP can then promote cell survival. This finding identifies D5P as a metabolic checkpoint that links glucose availability to a key signaling pathway controlling cell fate.[8]

R5P and the Stringent Response in Bacteria

In bacteria such as E. coli, R5P is a key metabolite that bridges nucleotide and amino acid metabolism during the stringent response, a global reprogramming of cellular metabolism in response to nutrient starvation.[9][10] During this response, the alarmone (p)ppGpp coordinates the downregulation of nucleotide synthesis and the upregulation of amino acid biosynthesis.[10] Degradation of nucleotides leads to an increase in R5P, which can then be channeled into the synthesis of amino acids and other essential metabolites to promote survival.[10]

Experimental Protocols

Accurate measurement of enzyme activities and metabolic fluxes is essential for elucidating the regulatory roles of molecules like R5P. This section provides detailed protocols for key assays.

Transketolase Activity Assay

This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle: Transketolase catalyzes the conversion of xylulose-5-phosphate and this compound to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The G3P produced is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.[11][12]

Reagents:

-

TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Human recombinant transketolase

-

Thiamine (B1217682) Pyrophosphate (TPP) solution (10 mM)

-

Substrate Mixture: 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer

-

Coupling Enzyme/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in TKT Assay Buffer

-

Inhibitor/Modulator (e.g., varying concentrations of R5P)

Procedure:

-

Prepare Reagent Mix: In a 96-well plate, combine the TKT Assay Buffer, Coupling Enzyme/NADH Mixture, TPP solution, and the enzyme solution.

-

Add Modulator: Add the solution containing the test concentration of R5P or a vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Start the reaction by adding the Substrate Mixture to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. To assess the effect of R5P, compare the reaction rates in the presence of different concentrations of R5P to the control.

Transaldolase Activity Assay

This assay measures transaldolase activity by monitoring the consumption of NADH in a coupled enzyme system.

Principle: Transaldolase catalyzes the transfer of a dihydroxyacetone group from fructose-6-phosphate to erythrose-4-phosphate, producing sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The G3P is then converted to glycerol-3-phosphate by the action of triosephosphate isomerase and α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+.[13]

Reagents:

-

Glycylglycine Buffer (250 mM, pH 7.7)

-

D-Erythrose 4-Phosphate Solution (100 mM)

-

D-Fructose 6-Phosphate Solution (200 mM)

-

Magnesium Chloride Solution (300 mM)

-

β-NADH Solution (4 mM)

-

α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution (0.1 mg/ml)

-

Transaldolase Enzyme Solution

-

Modulator (e.g., varying concentrations of R5P)

Procedure:

-

Prepare Reaction Mixture: In a cuvette, combine the Glycylglycine Buffer, D-Erythrose 4-Phosphate, D-Fructose 6-Phosphate, Magnesium Chloride, β-NADH, and α-GDH/TPI solution.

-

Add Modulator: Add the desired concentration of R5P or a control solution.

-

Equilibration: Mix and allow the mixture to equilibrate to the assay temperature (e.g., 25°C).

-

Initiate Reaction: Add the Transaldolase enzyme solution to start the reaction.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate Activity: Determine the rate of change in absorbance per minute from the linear portion of the curve. The activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[13]

Visualizing the Regulatory Network

Diagrams are essential for conceptualizing the complex interplay of metabolic pathways. The following diagrams, generated using Graphviz, illustrate the core regulatory loops of the PPP.

Caption: Overview of the Pentose Phosphate Pathway regulation.

Caption: R5P as a metabolic checkpoint in YAP signaling.

Caption: General experimental workflow for assaying R5P's effect.

Conclusion and Future Directions

The regulation of the Pentose Phosphate Pathway by this compound is a complex and multifaceted process that extends beyond simple feedback inhibition. While NADPH remains the primary allosteric regulator of the oxidative branch, R5P governs the flux through the non-oxidative branch via substrate availability and acts as a critical signaling molecule, linking metabolic status to cell fate decisions.

For researchers and drug development professionals, understanding these nuanced regulatory mechanisms is paramount. Targeting the non-oxidative PPP or the signaling pathways influenced by R5P may offer novel therapeutic strategies for diseases characterized by altered metabolism, such as cancer.

Future research should focus on:

-

Identifying and characterizing potential R5P binding sites on regulatory proteins.

-

Quantifying the dynamic changes in R5P concentrations in different cellular compartments and their impact on metabolic fluxes in real-time.

-

Elucidating the full spectrum of signaling pathways that are modulated by R5P levels.

A deeper comprehension of R5P's regulatory role will undoubtedly open new avenues for therapeutic intervention in a host of metabolic diseases.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the pentose phosphate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 5. SMPDB [smpdb.ca]

- 6. scbt.com [scbt.com]

- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Nexus of Cellular Anabolism and Redox Balance: An In-depth Technical Guide to the Enzymatic Control of Ribose-5-Phosphate Production

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intricate enzymatic regulation governing the production of Ribose-5-phosphate (B1218738) (R5P), a critical precursor for nucleotide biosynthesis and a central hub in cellular metabolism. Understanding the control mechanisms of R5P synthesis is paramount for research in cancer biology, metabolic disorders, and the development of targeted therapeutics.

Core Metabolic Pathways of this compound Synthesis

This compound is primarily synthesized through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a crucial branch of glucose metabolism that runs parallel to glycolysis. The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative branches, each with unique enzymatic control points that allow the cell to dynamically adjust the output of R5P and NADPH according to its metabolic needs.[1]

The Oxidative Pentose Phosphate Pathway (ox-PPP)

The oxidative branch is an irreversible pathway that converts Glucose-6-phosphate (G6P) into Ribulose-5-phosphate, with the concomitant production of two molecules of NADPH for each molecule of G6P oxidized. This phase is the primary source of cellular NADPH, which is essential for reductive biosynthesis and antioxidant defense.[2] The key regulatory enzyme of the entire PPP, Glucose-6-phosphate dehydrogenase (G6PD), catalyzes the first committed step of the ox-PPP.[3]

The Non-Oxidative Pentose Phosphate Pathway (non-ox-PPP)

The non-oxidative branch consists of a series of reversible sugar phosphate isomerizations and interconversions. This phase allows for the synthesis of R5P from glycolytic intermediates, namely Fructose-6-phosphate (B1210287) and Glyceraldehyde-3-phosphate, or the conversion of excess R5P back into glycolytic intermediates. The key enzymes in this branch are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates.[4]

Enzymatic Regulation of this compound Production

The flux through the PPP and, consequently, the production of R5P, is tightly regulated at multiple levels, including substrate availability, allosteric regulation, and transcriptional control of key enzymes.

Regulation of the Oxidative Pentose Phosphate Pathway

The primary point of regulation for the ox-PPP is the activity of Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is allosterically inhibited by its product, NADPH.[5] A high NADPH/NADP+ ratio strongly inhibits G6PD activity, thus downregulating the ox-PPP when the cellular demand for NADPH is low.[6][7] Conversely, an increased demand for NADPH, for instance, during periods of rapid cell growth or oxidative stress, leads to a decrease in the NADPH/NADP+ ratio, thereby activating G6PD and increasing the flux through the ox-PPP.

The second NADPH-producing enzyme in the ox-PPP, 6-phosphogluconate dehydrogenase (6PGDH) , is also subject to product inhibition by NADPH, although to a lesser extent than G6PD.

Regulation of the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative branch is primarily regulated by the availability of its substrates, including Ribulose-5-phosphate, Fructose-6-phosphate, and Glyceraldehyde-3-phosphate. The reversible nature of the reactions catalyzed by transketolase and transaldolase allows the metabolic flux to be directed towards either R5P synthesis or glycolysis, depending on the cellular requirements for nucleotide precursors and ATP.

Upstream Signaling Pathways Controlling R5P Production

Several key signaling pathways converge on the PPP to modulate R5P production in response to growth signals and cellular stress.

mTOR and AMPK Signaling

The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation, promotes flux through the PPP. mTORC1 activation can upregulate the expression of G6PD, thereby increasing R5P and NADPH production to support nucleotide and lipid synthesis.[8] Conversely, the AMP-activated protein kinase (AMPK) , a sensor of cellular energy status, can inhibit the PPP under conditions of energy stress. AMPK activation can suppress the expression of G6PD and other lipogenic enzymes.[9] There is also evidence suggesting that intermediates of the non-oxidative PPP, such as xylulose-5-phosphate, can influence AMPK activity.[10]

Oxidative Stress and the NRF2 Pathway

Under conditions of oxidative stress, the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is activated. NRF2 promotes the transcription of genes encoding several PPP enzymes, including G6PD, 6PGDH, transketolase (TKT), and transaldolase (TALDO1).[11][12][13] This transcriptional upregulation increases the capacity of the PPP to produce NADPH, which is crucial for regenerating reduced glutathione (B108866) and counteracting oxidative damage.

Quantitative Data on R5P Production

The following tables summarize key quantitative data related to the enzymes and metabolites involved in R5P production.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | K_m | V_max | Inhibitor | K_i |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Pig Liver | NADP+ | 4.8 µM | - | NADPH | - |

| Glucose-6-phosphate | 36 µM | - | ATP | 4.5-7.2 mM | ||

| Human Placenta | NADP+ | 20 µM | - | NADPH | 17.1 µM | |

| Glucose-6-phosphate | 40 µM | - | 2,3-Diphosphoglycerate | 15 mM | ||

| Rat Liver | Glucose-6-phosphate | 0.15-0.22 mM | 3.47-7.79 µmol H₂ cm⁻³ min⁻¹ | - | - | |

| Human Erythrocyte | NADP+ | 11 µM | - | NADPH | Competitive | |

| Glucose-6-phosphate | 43 µM | - | ||||

| Transketolase | Normal Rat Liver | This compound | 0.3 mM | - | - | - |

| Xylulose-5-phosphate | 0.5 mM | - | ||||

| Transaldolase | Normal Rat Liver | Erythrose-4-phosphate | 0.13 mM | - | - | - |

| Fructose-6-phosphate | 0.30-0.35 mM | - | ||||

| Methanocaldococcus jannaschii | Fructose-6-phosphate | 0.65 mM | 12.0 µmol min⁻¹ mg⁻¹ (at 50°C) | - | - | |

| Erythrose-4-phosphate | 27.8 µM |

Note: V_max values are highly dependent on assay conditions and enzyme purity. The provided values are for comparative purposes.

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Organism/Cell Type | Condition | Concentration |

| This compound | Rat Liver | 48h starved | 29.3 nmol/g |

| Ad libitum fed | 38.2 nmol/g | ||

| Low-fat meal fed | 108.2 nmol/g | ||

| Ribulose-5-phosphate | Rat Liver | 48h starved | 3.4 nmol/g |

| Ad libitum fed | 5.8 nmol/g | ||

| Low-fat meal fed | 37.1 nmol/g | ||

| Sedoheptulose-7-phosphate | Rat Liver | 48h starved | Included in R5P measurement |

| Ad libitum fed | Included in R5P measurement | ||

| Low-fat meal fed | Included in R5P measurement | ||

| Xylulose-5-phosphate | Rat Liver | 48h starved | 3.8 nmol/g |

| Ad libitum fed | 8.6 nmol/g | ||

| Low-fat meal fed | 66.3 nmol/g | ||

| NADPH/NADP+ Ratio | Saccharomyces cerevisiae (cytosol) | Batch culture | 22.0 |

| Chemostat culture | 15.6 | ||

| Mouse Pancreatic Islets (cytosol) | 3 mM Glucose | Baseline | |

| 20 mM Glucose | 117% increase from baseline |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the enzymatic control of R5P production.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of R5P production.

Measurement of this compound and other PPP Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of multiple sugar phosphates simultaneously.

Protocol:

-

Sample Preparation:

-

Harvest cells and rapidly quench metabolism by adding ice-cold methanol.

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Use a suitable HPLC column for separation of polar metabolites (e.g., a HILIC or anion-exchange column).

-

Employ a gradient elution program with appropriate mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each sugar phosphate.

-

Generate a standard curve for each analyte using pure standards to quantify the concentrations in the samples.

-

Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.

Protocol:

-

Sample Preparation:

-

Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-HCl) on ice.

-

Centrifuge the lysate to remove insoluble material and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer, NADP+, and the substrate, Glucose-6-phosphate.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the cell lysate.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute from the linear portion of the curve.

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.

-

Express the G6PD activity as units per milligram of protein (1 unit = 1 µmol of NADPH produced per minute).

-

Transketolase (TKT) Activity Assay

Principle: Transketolase activity is measured in a coupled enzyme assay. The glyceraldehyde-3-phosphate (G3P) produced by TKT is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase, and DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysate as described for the G6PD assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer, the substrates (e.g., this compound and xylulose-5-phosphate), NADH, and the coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

-

Pre-incubate the reaction mixture at the desired temperature.

-

Initiate the reaction by adding the cell lysate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Express TKT activity in units per milligram of protein.

-

Transaldolase (TAL) Activity Assay

Principle: Similar to the TKT assay, transaldolase activity is measured using a coupled enzyme system. The G3P produced from fructose-6-phosphate and erythrose-4-phosphate is measured via the oxidation of NADH.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysate as previously described.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer, the substrates (fructose-6-phosphate and erythrose-4-phosphate), NADH, and the coupling enzymes.

-

Pre-incubate and initiate the reaction with the cell lysate.

-

Monitor the decrease in absorbance at 340 nm.

-

-

Calculation:

-

Calculate the rate of NADH oxidation and express TAL activity in units per milligram of protein.

-

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect the abundance and phosphorylation status of key signaling proteins that regulate the PPP, such as AMPK and S6K (a downstream target of mTORC1).

Protocol:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-phospho-AMPK (Thr172) and anti-total AMPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Quantitative PCR (qPCR) for PPP Gene Expression

Principle: qPCR is used to measure the relative mRNA expression levels of key PPP enzymes, such as G6PD, TKT, and TALDO1.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a suitable method (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and a reference housekeeping gene.

-

Calculate the relative gene expression using the ΔΔCt method.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Determination of the Cytosolic NADPH/NADP Ratio in Saccharomyces cerevisiae using Shikimate Dehydrogenase as Sensor Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR inhibition downregulates glucose-6-phosphate dehydrogenase and induces ROS-dependent death in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A ROLE FOR AMPK IN THE INHIBITION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE BY POLYUNSATURATED FATTY ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of the AMP-activated protein kinase by glucose in cardiac myocytes: a role for the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Keap1/Nrf2 pathway in the frontiers of cancer and non-cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2 Mediates Metabolic Reprogramming in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Ribose-5-Phosphate and Its Isomers: A Technical Guide for Researchers

Abstract

Ribose-5-phosphate (B1218738) (R5P) and its isomers, including Ribulose-5-phosphate (Ru5P) and Xylulose-5-phosphate (Xu5P), are central intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for the synthesis of nucleotides, NADPH, and aromatic amino acids. The subtle structural distinctions among these pentose phosphate isomers dictate their unique biological roles and enzymatic processing. A thorough understanding of their structural and physicochemical properties is paramount for researchers in metabolic engineering, drug discovery, and diagnostics. This technical guide provides an in-depth analysis of the structural features of R5P and its key isomers, detailing the experimental protocols for their characterization and presenting quantitative data in a comparative format.

Introduction

This compound is a five-carbon sugar phosphate that serves as a primary precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA.[1] It exists in equilibrium with its isomers, the ketose phosphates Ribulose-5-phosphate and Xylulose-5-phosphate. These isomers are key players in the non-oxidative phase of the pentose phosphate pathway, where they are interconverted by the enzymes this compound isomerase and ribulose-5-phosphate 3-epimerase.[2][3] The structural similarities of these isomers pose significant analytical challenges, necessitating advanced techniques for their separation and characterization. This guide will delve into the structural nuances of these molecules and the methodologies employed to study them.

Physicochemical and Structural Data

The fundamental physicochemical properties of this compound and its isomers are summarized in Table 1. While they share the same chemical formula and molecular weight, their structural arrangements lead to distinct chemical and biological properties.[4][5][6][7]

| Property | This compound (R5P) | Ribulose-5-phosphate (Ru5P) | Xylulose-5-phosphate (Xu5P) |

| Molecular Formula | C5H11O8P | C5H11O8P | C5H11O8P |

| Molar Mass | 230.11 g/mol | 230.11 g/mol | 230.11 g/mol |

| Structure | Aldopentose-5-phosphate | Ketopentose-5-phosphate | Ketopentose-5-phosphate |

| CAS Number | 4300-28-1 | 551-85-9 (D-isomer) | 4212-65-1 (D-isomer) |

Table 1: Physicochemical Properties of this compound and Its Isomers. This table provides a summary of the basic chemical properties of R5P, Ru5P, and Xu5P.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and conformation of molecules. The chemical shifts of ¹H, ¹³C, and ³¹P nuclei are highly sensitive to the local electronic environment, providing a detailed fingerprint of each isomer.

Table 2: ¹H and ¹³C NMR Chemical Shifts for D-Ribose-5-phosphate. The data presented here is for D-Ribose-5-phosphate in D₂O at 298K and pH 7.4.[8] Due to the presence of multiple anomers in solution, a range of chemical shifts is often observed.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 5.221, 5.386 | 98.961, 103.823 |

| C2 | 4.060, 4.196, 4.295 | 72.924, 73.406, 78.024 |

| C3 | 4.060, 4.196, 4.295 | 72.924, 73.406, 78.024 |

| C4 | 4.060, 4.196, 4.295 | 84.615, 85.223 |

| C5 | 3.842, 3.920 | 66.533, 67.325, 67.370 |

Table 3: ³¹P NMR Chemical Shift for this compound. The chemical shift of the phosphorus nucleus is a key indicator of the phosphorylation state and local environment.

| Compound | ³¹P Chemical Shift (ppm) | Reference |

| This compound | 3.85 | [9] |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation and Quantification

The separation of pentose phosphate isomers is challenging due to their high polarity and structural similarity. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a commonly employed and effective method.[10][11][12]

Objective: To separate and quantify this compound, Ribulose-5-phosphate, and Xylulose-5-phosphate in a biological sample.

Materials:

-

HILIC column (e.g., BEH amide)

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Mobile Phase A: Ammonium formate (B1220265) (e.g., 100 mM, pH 11) in water

-

Mobile Phase B: Acetonitrile (B52724)

-

Internal standards (e.g., ¹³C-labeled versions of the analytes)

-

Sample extraction solution (e.g., cold 80% methanol)

Protocol:

-

Sample Preparation:

-

Quench metabolism rapidly, for instance, by flash-freezing cell pellets in liquid nitrogen.

-

Extract metabolites using a cold extraction solution (e.g., 80% methanol).

-

Centrifuge the extract to pellet proteins and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

Spike the sample with internal standards.

-

-

LC Separation:

-

Equilibrate the HILIC column with a high percentage of organic mobile phase (e.g., 90% Acetonitrile).

-

Inject the prepared sample onto the column.

-

Apply a gradient elution, gradually increasing the aqueous mobile phase to elute the polar analytes. A typical gradient might run from 90% to 50% acetonitrile over 15-20 minutes.

-

-

MS Detection:

-

Operate the mass spectrometer in negative ion mode, as the phosphate groups are readily deprotonated.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each isomer and its internal standard.

-

Alternatively, use high-resolution mass spectrometry to acquire full scan data for untargeted analysis.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each isomer based on the peak area ratio and a standard curve.

-

Sample Preparation for NMR Spectroscopy of Phosphorylated Sugars

Objective: To prepare a sample of pentose phosphates for NMR analysis.

Materials:

-

Deuterated solvent (e.g., D₂O)

-

pH meter

-

NMR tubes

-

Lyophilizer or SpeedVac

Protocol:

-

Sample Purification: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.

-

Dissolution: Dissolve the purified sample in a minimal amount of D₂O. For cellular extracts, a lyophilization and reconstitution step in D₂O is often necessary.

-

pH Adjustment: Adjust the pH of the sample to the desired value (e.g., 7.4) using dilute NaOD or DCl. The chemical shifts of the phosphate group and neighboring protons are pH-dependent.

-

Concentration: The sample should be sufficiently concentrated (typically in the millimolar range) to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.

X-ray Crystallography of a Protein-Ribose-5-Phosphate Complex

Objective: To determine the three-dimensional structure of a protein in complex with this compound.

Materials:

-

Purified protein

-

This compound solution

-

Crystallization screens and plates

-

Cryoprotectant

-

X-ray diffraction equipment

Protocol:

-

Protein Purification: Purify the target protein to homogeneity.

-

Complex Formation:

-

Co-crystallization: Incubate the purified protein with a molar excess of this compound before setting up crystallization trials.

-

Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing this compound.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using commercially available or custom-made screens.

-

Use vapor diffusion (hanging or sitting drop) methods to set up crystallization trials.

-

Incubate the trials at a constant temperature and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the crystallization drop.

-